![molecular formula C21H24BrN3O2S B5584567 2-(4-bromophenyl)-N'-[4-methoxy-3-(4-thiomorpholinylmethyl)benzylidene]acetohydrazide](/img/structure/B5584567.png)
2-(4-bromophenyl)-N'-[4-methoxy-3-(4-thiomorpholinylmethyl)benzylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds typically involves the condensation reactions between acetohydrazide and various substituted benzaldehydes or ketones, employing specific catalysts and conditions to promote the desired chemical transformations. Techniques such as ultrasonic-mediated N-alkylation have been employed to synthesize similar hydrazide compounds, demonstrating the intricate approaches needed to construct these molecules efficiently (Zia-ur-Rehman et al., 2009).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods are pivotal in elucidating the molecular structure of such compounds. Studies have detailed the crystal and molecular structures of related acetohydrazides, revealing insights into their conformation, bonding, and geometric parameters. For instance, analysis via X-ray diffraction technique and density functional theory (DFT) calculations have been utilized to understand the structure and electronic properties of similar molecules (Ersin Inkaya et al., 2012).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, demonstrating their reactivity and potential for chemical modifications. Reactions such as cycloadditions, nucleophilic attacks, and condensation reactions with different electrophiles and nucleophiles have been explored to understand the chemical behavior and reactivity of these molecules (M. T. Omar et al., 2000).
properties
IUPAC Name |
2-(4-bromophenyl)-N-[(E)-[4-methoxy-3-(thiomorpholin-4-ylmethyl)phenyl]methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24BrN3O2S/c1-27-20-7-4-17(12-18(20)15-25-8-10-28-11-9-25)14-23-24-21(26)13-16-2-5-19(22)6-3-16/h2-7,12,14H,8-11,13,15H2,1H3,(H,24,26)/b23-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVIAQHSGQMUTKK-OEAKJJBVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)CC2=CC=C(C=C2)Br)CN3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)CC2=CC=C(C=C2)Br)CN3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.